molecular formula C16H11N3 B10842587 3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile

3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile

Cat. No.: B10842587
M. Wt: 245.28 g/mol
InChI Key: LAVFGKYBDJIZSF-UHFFFAOYSA-N
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Description

3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic aromatic compound that features a naphthyridine core fused with a benzonitrile moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthyridine core with a benzonitrile moiety enhances its versatility in various applications.

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile

InChI

InChI=1S/C16H11N3/c1-11-5-6-13-7-8-15(19-16(13)18-11)14-4-2-3-12(9-14)10-17/h2-9H,1H3

InChI Key

LAVFGKYBDJIZSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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